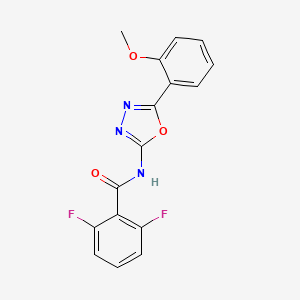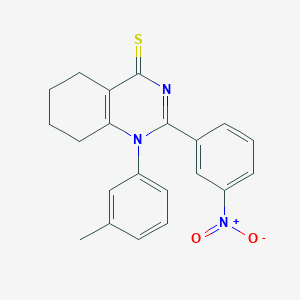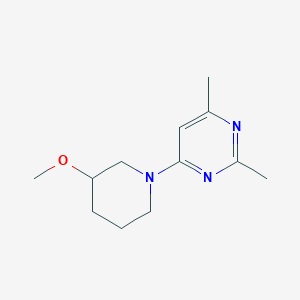
4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Piperidine derivatives have been synthesized through various methods. For instance, intra- and intermolecular reactions have been used to form various piperidine derivatives . A one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives using greener deep eutectic solvent media has also been reported .Aplicaciones Científicas De Investigación
Antifungal Applications
Research has demonstrated the potential of pyrimidine derivatives, including those structurally related to 4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine, as antifungal agents. In one study, various pyrimidine derivatives showed significant antifungal activity against Aspergillus terreus and Aspergillus niger, suggesting that modifications in the pyrimidine core can lead to compounds with useful antifungal properties (Jafar et al., 2017).
Parkinson's Disease Treatment
The compound has been investigated in the context of Parkinson's disease treatment through its role as an adenosine receptor antagonist. A study described the optimization of pyrimidines for enhanced solubility and efficacy in animal models, highlighting the therapeutic potential of such compounds in neurodegenerative diseases (Zhang et al., 2008).
Antibacterial and Antifungal Screening
Newly synthesized pyrimidine derivatives, including those related to the compound of interest, have been screened for antibacterial and antifungal activities. These studies demonstrate that pyrimidine compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, indicating their potential as broad-spectrum antimicrobial agents (Khan et al., 2015).
Molecular Recognition and Chemical Synthesis
The synthesis and structural analysis of pyrimidine derivatives, including their conformational behavior and molecular recognition features, have been extensively studied. These compounds exhibit interesting binding properties and have been used as scaffolds for developing more complex molecules with desired biological or chemical properties (Cocco et al., 2001).
Mecanismo De Acción
The mechanism of action of piperidine derivatives can vary depending on their specific structure and application. Some piperidine derivatives have shown anti-tubercular activity and others have been used as potent anti-inflammatory agents . The specific mechanism of action of “4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine” is not known.
Propiedades
IUPAC Name |
4-(3-methoxypiperidin-1-yl)-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-7-12(14-10(2)13-9)15-6-4-5-11(8-15)16-3/h7,11H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBIQUMYIFBZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

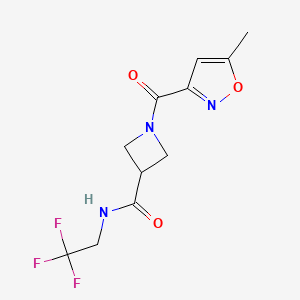


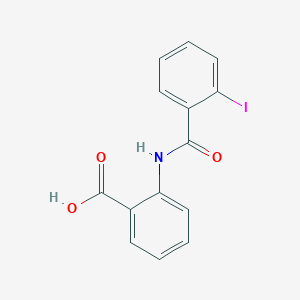
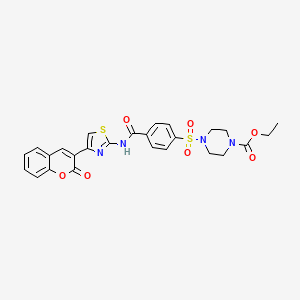
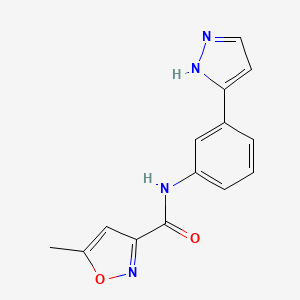
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2865831.png)
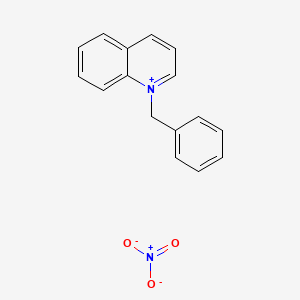
![N-[1-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2865838.png)
![2-(4-ethoxyphenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865839.png)
![tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2865840.png)
![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865841.png)
